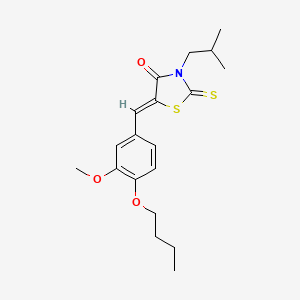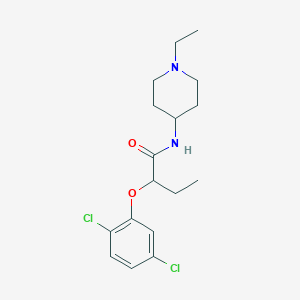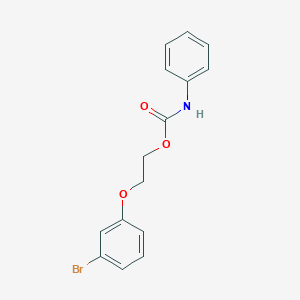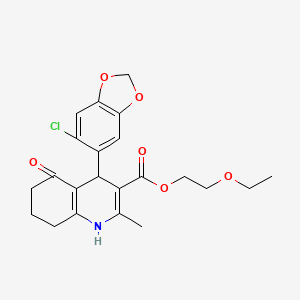![molecular formula C16H13Cl3N2O3 B5151795 N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide, commonly known as 'chlorantraniliprole' is a novel insecticide that has gained immense attention in the scientific community due to its unique mechanism of action and effectiveness against a wide range of insect pests.
Mechanism of Action
Chlorantraniliprole acts on the ryanodine receptor (RyR) in insect muscle cells, causing the release of calcium ions from the sarcoplasmic reticulum. This results in uncontrolled muscle contraction and paralysis, leading to the death of the insect. The unique mechanism of action of chlorantraniliprole makes it highly effective against a wide range of insect pests.
Biochemical and physiological effects:
Chlorantraniliprole has been shown to have no significant effects on mammalian cells, indicating its low toxicity to non-target organisms. However, it has been found to have some effects on the physiology of insects, including reduced feeding, growth, and reproduction. These effects make chlorantraniliprole a valuable tool for pest management in agriculture.
Advantages and Limitations for Lab Experiments
The advantages of using chlorantraniliprole in lab experiments include its high effectiveness against a wide range of insect pests, its low toxicity to non-target organisms, and its unique mechanism of action. However, the limitations include the high cost of the chemical and the need for specialized equipment to carry out experiments.
Future Directions
There are several future directions for research on chlorantraniliprole, including the development of new formulations to improve its efficacy, the study of its effects on non-target organisms in the environment, and the investigation of its potential for use in integrated pest management strategies. Moreover, there is a need for further research on the mechanism of action of chlorantraniliprole to develop new insecticides with similar modes of action.
Synthesis Methods
Chlorantraniliprole is synthesized by reacting 2,3-dichloroaniline with 4-chlorophenol in the presence of a base to form the corresponding amide. This amide is then reacted with 2-(2-chloroethoxy) ethylamine to form the final product, chlorantraniliprole. The synthesis method is relatively simple and can be carried out on a large scale, making it commercially viable.
Scientific Research Applications
Chlorantraniliprole has been extensively studied for its insecticidal activity against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. It has been found to be highly effective against pests that have developed resistance to other insecticides, making it a valuable tool for pest management in agriculture. Moreover, chlorantraniliprole has been shown to have a low toxicity to non-target organisms, making it an environmentally friendly option for pest control.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-10-4-6-11(7-5-10)24-9-8-20-15(22)16(23)21-13-3-1-2-12(18)14(13)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJUNDDSDJNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)

![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)

![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)
